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Introduction
Las17, the budding yeast homolog of the Wiskott-Aldrich syndrome protein (WASP), is a

critical regulator of actin polymerization during clathrin-mediated endocytosis. Its dynamic

recruitment to and activity at endocytic sites are essential for the generation of force required

for membrane invagination and vesicle scission. Visualizing the spatiotemporal dynamics of

Las17 in living cells is paramount to understanding its function and regulation. These

application notes provide detailed protocols and guidelines for the visualization of Las17 in live

Saccharomyces cerevisiae cells using fluorescent protein tagging and advanced microscopy

techniques.

I. Techniques for Visualizing Las17
The primary method for visualizing Las17 in live yeast cells involves the genetic fusion of a

fluorescent protein (FP) to the C-terminus of the endogenous LAS17 gene. This approach

ensures that the Las17-FP fusion is expressed at native levels under the control of its own

promoter, minimizing artifacts associated with overexpression. A variety of microscopy

techniques can then be employed to observe the dynamics of the tagged protein.

Confocal and Epifluorescence Microscopy
Standard confocal and widefield epifluorescence microscopy are workhorse techniques for

observing the localization and dynamics of Las17-FP at endocytic patches on the yeast cell
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cortex. Time-lapse imaging allows for the tracking of individual endocytic events, revealing the

recruitment, stabilization, and disassembly of Las17.

Super-Resolution Microscopy
To overcome the diffraction limit of conventional light microscopy (~250 nm), super-resolution

techniques such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical

Reconstruction Microscopy (STORM) can be employed. These methods provide nanoscale

resolution, enabling a more detailed view of the organization of Las17 within the endocytic

machinery.

II. Data Presentation: Comparison of Fluorescent
Proteins
The choice of fluorescent protein is critical for successful live-cell imaging. The ideal FP should

be bright, photostable, and mature quickly. The following table summarizes the properties of

commonly used fluorescent proteins for tagging proteins in yeast.
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Fluoresce
nt Protein

Excitatio
n Max
(nm)

Emission
Max (nm)

Relative
Brightnes
s¹

Photosta
bility²

Maturatio
n Speed

Notes

EGFP 488 507 1.00 High Fast

The most

commonly

used FP; a

reliable

choice for

most

application

s.

mCherry 587 610 0.22 Moderate Fast

A popular

red FP,

useful for

dual-color

imaging

with GFP.

Can be

less

photostabl

e than

GFP.[1]

mRuby3 558 605

~1.4

(relative to

mRuby2)

High Fast

A bright

and

photostabl

e red

fluorescent

protein,

outperformi

ng

mCherry.

mNeonGre

en

506 517 ~2-3x

EGFP

High Very Fast An

exceptional

ly bright

and
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photostabl

e green

fluorescent

protein.

mTurquois

e2
434 474 0.93 Very High Fast

A high-

performanc

e cyan

fluorescent

protein,

excellent

for FRET

application

s.

mTagBFP2 402 457 0.26 Moderate Fast

A blue

fluorescent

protein

suitable for

multicolor

imaging,

though

may

require UV

excitation

which can

be

phototoxic.

¹Relative brightness is an approximation and can vary depending on the fusion protein and

cellular environment. ²Photostability is a qualitative assessment and can be influenced by

imaging conditions.

III. Experimental Protocols
Protocol for C-terminal Tagging of Las17 with a
Fluorescent Protein
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This protocol describes the C-terminal tagging of the endogenous LAS17 gene with a

fluorescent protein (e.g., EGFP) using a PCR-based homologous recombination strategy. This

method utilizes a template plasmid containing the FP sequence and a selectable marker.

Materials:

Yeast strain (e.g., BY4741)

Template plasmid (e.g., pFA6a-GFP(S65T)-kanMX6)

Forward and reverse primers for PCR

High-fidelity DNA polymerase

Yeast transformation reagents (e.g., LiOAc/SS-DNA/PEG method)

Selective growth media (e.g., YPD + G418)

Procedure:

Primer Design: Design forward and reverse primers for PCR amplification of the FP-marker

cassette from the template plasmid.

Forward Primer: ~40-50 nucleotides of sequence homologous to the C-terminal coding

region of LAS17 (immediately upstream of the stop codon), followed by ~20 nucleotides of

sequence that anneals to the beginning of the FP coding sequence on the template

plasmid.

Reverse Primer: ~40-50 nucleotides of sequence homologous to the 3' untranslated

region (UTR) of LAS17 (immediately downstream of the stop codon), followed by ~20

nucleotides of sequence that anneals to the end of the marker gene on the template

plasmid.

PCR Amplification: Perform PCR using the designed primers and the template plasmid to

amplify the FP-marker cassette. The resulting PCR product will have the FP and marker

genes flanked by sequences homologous to the LAS17 locus.
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Yeast Transformation: Transform the purified PCR product into the desired yeast strain using

a standard yeast transformation protocol (e.g., the lithium acetate method).

Selection: Plate the transformed cells on selective media (e.g., YPD agar plates containing

G418 for the kanMX6 marker) to select for successful integrants.

Verification: Verify the correct integration of the FP-marker cassette at the LAS17 locus by

colony PCR and fluorescence microscopy. For colony PCR, use a forward primer that

anneals upstream of the integration site in the LAS17 gene and a reverse primer that

anneals within the FP coding sequence.

Protocol for Live-Cell Imaging of Las17-FP by Confocal
Microscopy
This protocol outlines the steps for preparing and imaging yeast cells expressing Las17-FP

using a confocal microscope.

Materials:

Yeast strain expressing Las17-FP

Synthetic complete (SC) or other appropriate growth medium

Concanavalin A solution (1 mg/mL in water)

Glass-bottom imaging dishes or slides

Confocal microscope with appropriate lasers and detectors

Procedure:

Cell Culture: Grow the yeast strain expressing Las17-FP overnight in the appropriate liquid

medium at 30°C with shaking to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).

Immobilization:

Coat the surface of a glass-bottom dish with 100 µL of Concanavalin A solution and

incubate for 5-10 minutes at room temperature.
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Remove the Concanavalin A solution and wash the dish twice with sterile water.

Add a small volume (~50 µL) of the yeast culture to the dish and allow the cells to adhere

for 10-15 minutes.

Gently wash the dish with fresh media to remove unattached cells. Add fresh media to the

dish for imaging.

Image Acquisition:

Place the imaging dish on the stage of the confocal microscope.

Locate the cells using brightfield or DIC optics.

Set the imaging parameters for the fluorescent protein being used (e.g., for EGFP, excite

with a 488 nm laser and collect emission between 500-550 nm).

Use a low laser power to minimize phototoxicity and photobleaching.

For time-lapse imaging, acquire images at appropriate intervals (e.g., every 1-2 seconds)

to capture the dynamics of Las17 at endocytic sites.

Acquire a Z-stack of images to capture the entire volume of the cell.

Protocol for Super-Resolution Imaging of Las17-FP
(PALM)
This protocol provides a general workflow for performing PALM on yeast cells expressing

Las17 fused to a photoactivatable or photoconvertible fluorescent protein (e.g., mEos3.2).

Materials:

Yeast strain expressing Las17-mEos3.2

Growth medium

Immobilization reagents as described in Protocol 3.2
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A super-resolution microscope capable of PALM imaging (e.g., a TIRF microscope with

appropriate lasers for activation and excitation).

Procedure:

Cell Preparation: Prepare and immobilize the yeast cells as described in Protocol 3.2.

Microscope Setup:

Use a high numerical aperture objective (e.g., 100x, NA 1.4 or higher).

Ensure the microscope is equipped with lasers for both activation (e.g., 405 nm for

mEos3.2) and excitation (e.g., 561 nm for the red form of mEos3.2).

Image Acquisition:

Locate the cells of interest.

Use a low-power 405 nm laser to photoactivate a sparse subset of Las17-mEos3.2

molecules.

Excite the activated molecules with a high-power 561 nm laser and image their

fluorescence until they photobleach.

Repeat this cycle of activation and excitation/imaging for thousands of frames to collect

data from a large number of individual molecules.

Data Analysis:

Process the acquired image series using specialized software to localize the center of

each individual fluorescent spot with high precision.

Reconstruct a super-resolution image by plotting the positions of all localized molecules.

IV. Signaling Pathways and Experimental Workflows
Las17 Signaling Pathway in Clathrin-Mediated
Endocytosis
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Las17 plays a central role in orchestrating actin polymerization at sites of endocytosis. Its

activity is tightly regulated by a network of protein-protein interactions.
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Caption: Las17 signaling at the endocytic site.

Experimental Workflow for Visualizing Las17-FP
The following diagram illustrates the overall workflow for visualizing Las17 using fluorescent

protein tagging and live-cell microscopy.
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Caption: Workflow for Las17-FP visualization.
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V. Conclusion
The methods described in these application notes provide a robust framework for the

visualization and quantitative analysis of Las17 dynamics in live yeast cells. The choice of

fluorescent protein and microscopy technique should be tailored to the specific research

question. By carefully following these protocols, researchers can gain valuable insights into the

intricate mechanisms of endocytosis and actin regulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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